molecular formula C7H8N2O2 B1369508 5-Methoxypicolinamide CAS No. 88166-65-8

5-Methoxypicolinamide

Cat. No.: B1369508
CAS No.: 88166-65-8
M. Wt: 152.15 g/mol
InChI Key: QKEBKDXTQLXCKW-UHFFFAOYSA-N
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Scientific Research Applications

5-Methoxypicolinamide has diverse applications in scientific research:

Safety and Hazards

The safety data sheet for 5-Methoxypicolinamide indicates that it should be used for scientific research and development only . It should not be released into the environment . In case of contact with skin or eyes, or if inhaled or swallowed, medical attention should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxypicolinamide can be synthesized by reacting 2-chloro-5-nitropyridine with methylamine and methyl chloroformate . The reaction typically involves the following steps:

    Nitration: 2-chloropyridine is nitrated to form 2-chloro-5-nitropyridine.

    Amination: The nitro compound is then reacted with methylamine to form 5-methoxy-2-pyridinecarboxamide.

    Methoxylation: Finally, the compound is methoxylated using methyl chloroformate to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypicolinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Produces oxides or hydroxylated derivatives.

    Reduction: Yields amines or other reduced compounds.

    Substitution: Forms substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methoxypicolinamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and metabolic processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 5-Methoxypyridine-2-carboxamide
  • 5-Methoxy-2-pyridinecarboxylic acid
  • 5-Methoxy-2-pyridylamine

Comparison: 5-Methoxypicolinamide is unique due to its specific functional groups and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in synthetic applications. Its methoxy group and carboxamide functionality provide unique chemical properties that are valuable in various research and industrial contexts .

Properties

IUPAC Name

5-methoxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEBKDXTQLXCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607953
Record name 5-Methoxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88166-65-8
Record name 5-Methoxypyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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